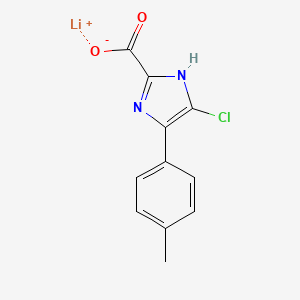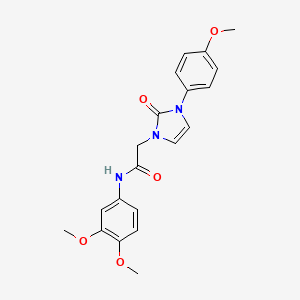
Cyazofamid-dessulfonamide-carboxylic acid lithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyazofamid-dessulfonamide-carboxylic acid lithium is a lithium salt of a carboxylic acid derived from cyazofamid and dessulfonamide.
作用機序
Target of Action
Cyazofamid-dessulfonamide-carboxylic acid lithium, also known as CDSAL, is a lithium salt of a carboxylic acid derived from cyazofamid and dessulfonamide. It is a widely used reagent in organic synthesis and has many potential applications in the fields of medicine, biochemistry, and pharmacology. The primary target of this compound is thought to be the Qi center of Coenzyme Q – cytochrome c reductase .
Mode of Action
The mode of action of CDSAL is thought to involve binding to the Qi center of Coenzyme Q – cytochrome c reductase . This interaction results in the inhibition of the mitochondrial complex III, disrupting the electron transport chain and leading to the cessation of cellular respiration .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain in the mitochondria. By inhibiting the mitochondrial complex III, CDSAL disrupts the normal flow of electrons, which in turn affects the production of ATP, the primary energy currency of the cell . This disruption can lead to cell death, particularly in organisms that rely heavily on aerobic respiration .
Result of Action
The primary result of CDSAL’s action is the inhibition of cellular respiration, leading to cell death . This makes it an effective tool in various applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyazofamid-dessulfonamide-carboxylic acid lithium involves the reaction of cyazofamid with dessulfonamide under specific conditions to form the carboxylic acid derivative, which is then neutralized with lithium hydroxide to yield the lithium salt. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Cyazofamid-dessulfonamide-carboxylic acid lithium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with various functional groups.
科学的研究の応用
Cyazofamid-dessulfonamide-carboxylic acid lithium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, forming stable complexes with various organic and inorganic compounds.
Biology: The compound is used in the synthesis of small molecules such as peptides, nucleotides, and amino acids.
Medicine: It is utilized in the synthesis of pharmaceuticals, aiding in drug development due to its ability to form stable complexes.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other fine chemicals.
類似化合物との比較
Similar Compounds
Cyazofamid: A fungicide used to control oomycete plant pathogens.
Dessulfonamide: A derivative used in various chemical syntheses.
Uniqueness
Cyazofamid-dessulfonamide-carboxylic acid lithium is unique due to its ability to form stable complexes with a wide range of organic and inorganic compounds, making it a versatile reagent in organic synthesis and drug development.
特性
IUPAC Name |
lithium;5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2.Li/c1-6-2-4-7(5-3-6)8-9(12)14-10(13-8)11(15)16;/h2-5H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGZENZWBZKLRE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)C2=C(NC(=N2)C(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClLiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2908101.png)
![(4-(2-methoxyphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2908102.png)



![3,3-Dimethyl-1-[2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2908109.png)
![2-Imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-sulfonamide hydrobromide](/img/structure/B2908111.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2908113.png)

